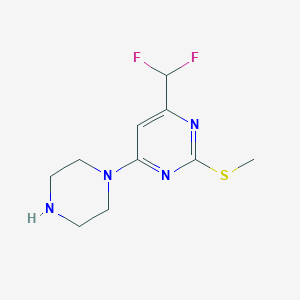
4-(Difluoromethyl)-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with difluoromethyl, methylsulfanyl, and piperazin-1-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The difluoromethyl group can be introduced via radical trifluoromethylation, a process that has gained prominence due to its efficiency and selectivity . The methylsulfanyl group is often introduced through nucleophilic substitution reactions, while the piperazin-1-yl group can be added via nucleophilic aromatic substitution or through the use of piperazine derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethyl)-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The difluoromethyl group can be reduced under specific conditions to form a methyl group.
Substitution: The piperazin-1-yl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring .
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the methylsulfanyl group may contribute to its overall pharmacokinetic profile .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trifluoromethyl)-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine
- 4-(Difluoromethyl)-2-(ethylsulfanyl)-6-(piperazin-1-yl)pyrimidine
- 4-(Difluoromethyl)-2-(methylsulfanyl)-6-(morpholin-1-yl)pyrimidine
Uniqueness
4-(Difluoromethyl)-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, enhances its stability and potential efficacy in various applications .
Propiedades
IUPAC Name |
4-(difluoromethyl)-2-methylsulfanyl-6-piperazin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N4S/c1-17-10-14-7(9(11)12)6-8(15-10)16-4-2-13-3-5-16/h6,9,13H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKYFKPDDHVCLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)N2CCNCC2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














